2'-Isopropyl-[1,1'-biphenyl]-2-amine
Description
2'-Isopropyl-[1,1'-biphenyl]-2-amine is a biphenyl derivative featuring an isopropyl substituent at the 2'-position and an amine group at the 2-position. This compound belongs to the class of aromatic amines, which are widely utilized in pharmaceuticals, agrochemicals, and as ligands in catalysis. The isopropyl group introduces steric bulk and moderate electron-donating effects via induction, influencing the compound’s reactivity, solubility, and interaction with metal centers in catalytic systems .
Properties
Molecular Formula |
C15H17N |
|---|---|
Molecular Weight |
211.30 g/mol |
IUPAC Name |
2-(2-propan-2-ylphenyl)aniline |
InChI |
InChI=1S/C15H17N/c1-11(2)12-7-3-4-8-13(12)14-9-5-6-10-15(14)16/h3-11H,16H2,1-2H3 |
InChI Key |
JLURITJXWCMZBX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=CC=C1C2=CC=CC=C2N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2’-Isopropyl-[1,1’-biphenyl]-2-amine typically involves the following steps:
Formation of Biphenyl Core: The biphenyl core can be synthesized through various methods, including the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst.
Introduction of Isopropyl Group: The isopropyl group can be introduced through Friedel-Crafts alkylation, where an isopropyl halide reacts with the biphenyl core in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods: Industrial production of 2’-Isopropyl-[1,1’-biphenyl]-2-amine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and advanced purification techniques are often employed to ensure high purity of the final product.
Types of Reactions:
Oxidation: 2’-Isopropyl-[1,1’-biphenyl]-2-amine can undergo oxidation reactions, where the amine group is oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines, depending on the reducing agent used.
Substitution: Electrophilic aromatic substitution reactions can occur on the biphenyl core, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophilic reagents like halogens, sulfonyl chlorides, and nitrating agents are used under acidic conditions.
Major Products:
Oxidation: Nitroso and nitro derivatives.
Reduction: Secondary and tertiary amines.
Substitution: Halogenated, sulfonated, and nitrated biphenyl derivatives.
Scientific Research Applications
2’-Isopropyl-[1,1’-biphenyl]-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of 2’-Isopropyl-[1,1’-biphenyl]-2-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, including signal transduction, metabolic pathways, and gene expression.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Differences
The table below compares key structural features, synthesis yields, and electronic effects of 2'-Isopropyl-[1,1'-biphenyl]-2-amine with analogous biphenylamine derivatives:
Physical and Spectroscopic Properties
- NMR Shifts : Methoxy-substituted derivatives (e.g., 5-Methoxy-[1,1'-biphenyl]-2-amine) exhibit downfield aromatic proton shifts (δ ~6.8–7.5 ppm) due to resonance effects, whereas alkyl-substituted analogs (e.g., isopropyl, tert-butyl) show upfield shifts influenced by inductive effects .
- Thermal Stability : Halogenated derivatives (e.g., 4'-bromo) may exhibit lower thermal stability compared to alkyl-substituted compounds due to weaker C–Br bonds .
Key Research Findings
- Steric vs. Electronic Tuning : The isopropyl group balances steric bulk and electron donation, making it advantageous in catalysis where moderate ligand crowding is desired .
- Synthetic Challenges : Nitro-substituted derivatives often form inseparable regioisomers (e.g., 5-Methoxy-4'-nitro-N-phenyl-[1,1'-biphenyl]-2-amine isomers), complicating purification .
- Safety Profiles : Analogous compounds (e.g., 2-Methyl-[1,1'-biphenyl]-3-amine) exhibit hazards such as skin/eye irritation (H315, H319), suggesting similar handling precautions for the isopropyl derivative .
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